molecular formula C11H11F3O3 B578346 Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate CAS No. 1206550-93-7

Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate

Cat. No.: B578346
CAS No.: 1206550-93-7
M. Wt: 248.201
InChI Key: BRGSHFKABBJCGX-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate is an organic compound with the molecular formula C11H11F3O3 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethoxy)benzaldehyde and ethyl bromoacetate.

    Reaction Conditions: The key reaction involves the formation of a carbon-carbon bond through a nucleophilic substitution reaction. This is often achieved using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Catalysts and optimized reaction conditions are employed to enhance yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate exerts its effects depends on its specific application. In biological systems, the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with molecular targets such as enzymes or receptors. The exact pathways involved vary based on the target and the context of use.

Comparison with Similar Compounds

  • Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
  • Ethyl 2-(4-methoxyphenyl)acetate
  • Ethyl 2-(4-chlorophenyl)acetate

Comparison: Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

ethyl 2-[4-(trifluoromethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-2-16-10(15)7-8-3-5-9(6-4-8)17-11(12,13)14/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGSHFKABBJCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sulfuric acid (0.484 ml, 9.08 mmol) was added dropwise to a solution of 2-(4-(trifluoromethoxy)phenyl)acetic acid (2.0 g, 9.08 mmol) in ethanol (20 ml), and heated under reflux for 5 hours. The reaction mixture was concentrated in vacuo, diluted with ethyl acetate (100 ml), washed with saturated NaHCO3 solution and brine, dried over MgSO4, filtered and concentrated in vacuo. The residue was purified by column chromatography (ethyl acetate/hexane: 0/100 to 20/80) to give ethyl 2-(4-(trifluoromethoxy)phenyl)acetate (2.06 g, yield 91%) as yellow oil.
Quantity
0.484 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

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